molecular formula C4H7N3S B082430 2-Amino-5-ethyl-1,3,4-thiadiazole CAS No. 14068-53-2

2-Amino-5-ethyl-1,3,4-thiadiazole

Cat. No.: B082430
CAS No.: 14068-53-2
M. Wt: 129.19 g/mol
InChI Key: QXTRPGAMVIONMK-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-1,3,4-thiadiazole is an organic compound with the molecular formula C4H7N3S. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-Amino-5-ethyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for its potential to inhibit certain enzymes or pathways involved in disease processes.

    Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.

Safety and Hazards

2-Amino-5-ethyl-1,3,4-thiadiazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes .

Future Directions

2-Amino-5-ethyl-1,3,4-thiadiazole has emerged as a promising foundation for the development of anticancer agents . It may also serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents . Its effectiveness in inhibiting corrosion also suggests potential applications in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarbodithioate with hydrazine hydrate under acidic conditions. The reaction proceeds as follows:

    Step 1: Ethyl hydrazinecarbodithioate is prepared by reacting ethyl isothiocyanate with hydrazine hydrate.

    Step 2: The resulting ethyl hydrazinecarbodithioate undergoes cyclization in the presence of an acid, such as hydrochloric acid, to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups, such as thiols or amines.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.

Comparison with Similar Compounds

2-Amino-5-ethyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

    2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure but with a methyl group instead of an ethyl group.

    2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group, which can significantly alter its chemical properties and applications.

    2-Amino-5-chloro-1,3,4-thiadiazole: The presence of a chlorine atom can enhance its reactivity and potential biological activity.

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity compared to other derivatives.

Properties

IUPAC Name

5-ethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTRPGAMVIONMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065699
Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14068-53-2
Record name 2-Amino-5-ethyl-1,3,4-thiadiazole
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Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Record name 14068-53-2
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Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Record name 2-amino-5-ethyl-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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